8-(3,4-dimethoxybenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 1040672-82-9
Cat. No.: VC11954958
Molecular Formula: C17H23N3O6S
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040672-82-9 |
|---|---|
| Molecular Formula | C17H23N3O6S |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | 8-(3,4-dimethoxyphenyl)sulfonyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C17H23N3O6S/c1-18-15(21)17(19(2)16(18)22)7-9-20(10-8-17)27(23,24)12-5-6-13(25-3)14(11-12)26-4/h5-6,11H,7-10H2,1-4H3 |
| Standard InChI Key | YETHAMAEZSYUFR-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)N(C1=O)C |
| Canonical SMILES | CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)N(C1=O)C |
Introduction
8-(3,4-Dimethoxybenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with a unique spirocyclic structure, featuring a sulfonyl group that enhances its reactivity and potential biological interactions. This compound belongs to a class of molecules known for their pharmacological properties, particularly in medicinal chemistry and drug development. The systematic name reflects its intricate molecular architecture, which includes nitrogen atoms in a spiro configuration, contributing to its potential therapeutic applications.
Synthesis and Preparation
The synthesis of 8-(3,4-dimethoxybenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step chemical transformations. Common methods include the reaction of a suitable triazaspiro[4.5]decane precursor with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction conditions, such as temperature, solvent choice, and reaction time, must be carefully controlled to optimize yield and purity.
Potential Applications and Biological Activities
This compound is explored for its potential therapeutic applications, particularly in areas such as cancer and metabolic disorders, due to its ability to interact with specific biological targets. The sulfonyl group and the spirocyclic structure contribute to its reactivity and potential pharmacological effects.
Analytical Techniques for Characterization
Characterization of 8-(3,4-dimethoxybenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure and confirm the presence of specific functional groups.
-
Mass Spectrometry (MS): Essential for verifying the molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy: Helps identify functional groups based on their vibrational frequencies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume